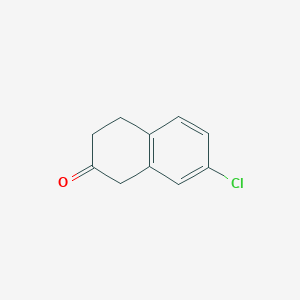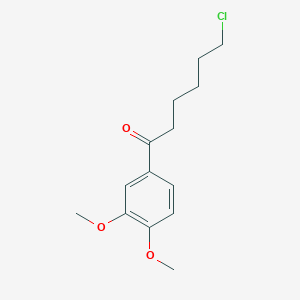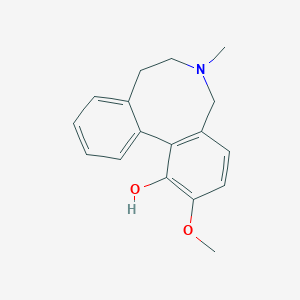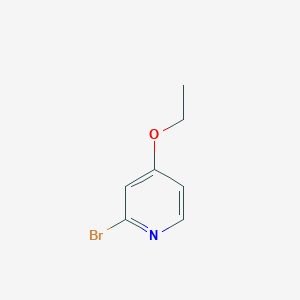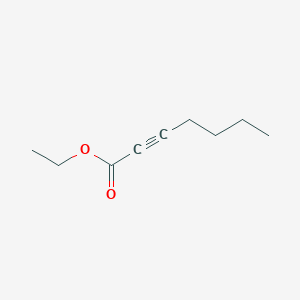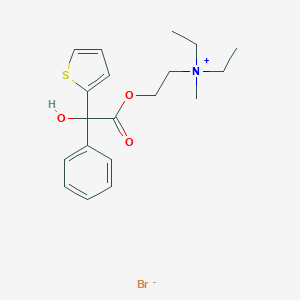![molecular formula C27H63NO9Si3 B097279 1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]- CAS No. 18784-74-2](/img/structure/B97279.png)
1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves controlled reactions and specific conditions to achieve the desired product. For instance, the synthesis of 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride involves a three-step reaction sequence starting from 3,3′-difluorobenzophenone and includes catalytic tritiation in a two-component solvent system . This suggests that the synthesis of 1-Propanamine derivatives could also involve multi-step reactions and careful selection of solvents and catalysts to achieve the desired functionalization.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-, can be complex, with the possibility of forming isomorphous compounds with metal thiocyanates, as seen in the case of 1,3-bis(4-pyridyl)propane-N,N'-dioxide . The coordination networks formed by these compounds can exhibit topological characteristics that are dependent on the ligand-metal molar ratios and the specific binding modes of the ligands.
Chemical Reactions Analysis
The chemical reactions involving compounds with propanamine structures can be diverse. For example, the title 1-(3,4-methylenedioxyphenyl)-1-propanamines are prepared by reductive amination, which is a common method for introducing an amine group into a molecule . The nature of the substituents and the reaction conditions can significantly influence the outcome of the reaction and the properties of the final product.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamine derivatives can be analyzed through various analytical methods. For instance, liquid chromatographic and mass spectral analysis can be used to distinguish positional isomers and to understand the relative retention properties and fragmentation patterns of these compounds . Such analyses are crucial for identifying the unique characteristics of each compound and for confirming the success of the synthesis process.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Preparation
New bis(triethoxysilanes) containing a urea functional group have been prepared for the synthesis of novel materials through sol-gel procedures. These compounds exhibit high yields and satisfactory purity, indicating their potential for creating advanced materials with tailored properties. The synthesis involves reactions of primary amines with 3-(triethoxysilyl)propyl isocyanate, highlighting the versatility of 1-Propanamine derivatives in material science (Mel’nik et al., 2004).
Surface Modification and Bonding
In dental applications, cross-linking silanes like bis-1,2-(triethoxysilyl)ethane and bis[3-(trimethoxysilyl)propyl]amine have been used in conjunction with organofunctional silane coupling agents to enhance the shear bond strength between resin-composite cement and silicatized zirconia. This indicates the potential of 1-Propanamine derivatives in improving material interfaces for medical applications (Lung, Kukk, & Matinlinna, 2012).
Photoluminescent Materials
Lanthanide-centered hybrid materials utilizing modified functional bridges bonded with silica showcase the use of 1-Propanamine derivatives in creating luminescent materials. These materials exhibit enhanced luminescent properties due to their molecular design and physical characterization, making them suitable for optical applications (Liu & Yan, 2008).
Polymer Synthesis
1-Propanamine derivatives have been incorporated into the synthesis of novel polymers, such as the fumed silica-poly-γ-bis-N, N-(β-methylmercaptoethyl) amino propyl silsesquioxane platinum complex. This complex demonstrates efficiency as a catalyst for the hydrosilylation of olefins, suggesting the role of 1-Propanamine derivatives in catalysis and polymer chemistry (Chen Yuan-yin, 1992).
Catalytic Activity
The heterogenisation of metal complexes with chiral triaza donor ligands, including those derived from 1-Propanamine, shows improved catalytic activity and selectivity under heterogeneous conditions. This demonstrates the potential of 1-Propanamine derivatives in enhancing the efficiency and reusability of catalysts in chemical reactions (Gonzalez-Arellano et al., 2004).
Eigenschaften
IUPAC Name |
3-triethoxysilyl-N,N-bis(3-triethoxysilylpropyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H63NO9Si3/c1-10-29-38(30-11-2,31-12-3)25-19-22-28(23-20-26-39(32-13-4,33-14-5)34-15-6)24-21-27-40(35-16-7,36-17-8)37-18-9/h10-27H2,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZXHAXMAVEYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN(CCC[Si](OCC)(OCC)OCC)CCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H63NO9Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564388 |
Source


|
| Record name | 3-(Triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]- | |
CAS RN |
18784-74-2 |
Source


|
| Record name | 3-(Triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18784-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

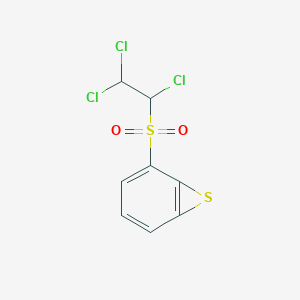
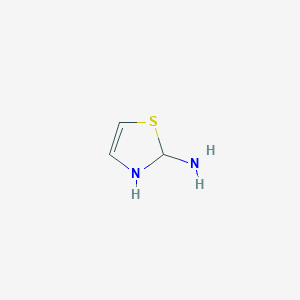
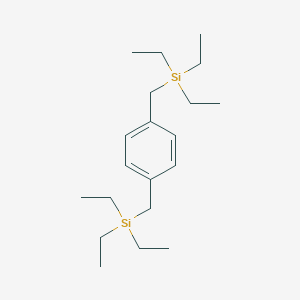
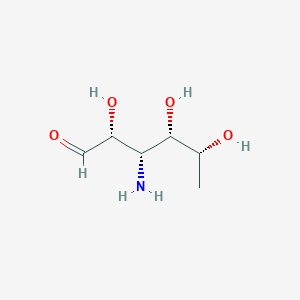
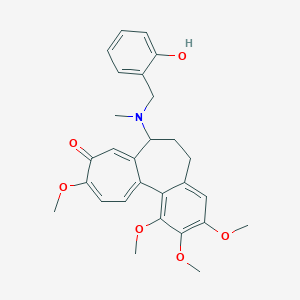
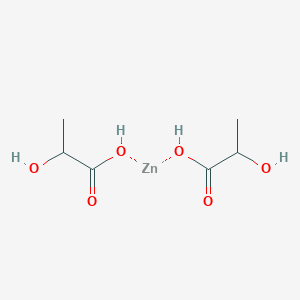
![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)
![6-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B97210.png)
